molecular formula C17H14ClFN2O2 B2533042 1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide CAS No. 1101191-58-5

1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide

Cat. No.: B2533042
CAS No.: 1101191-58-5
M. Wt: 332.76
InChI Key: QGDLPXMRGMBAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide is a useful research compound. Its molecular formula is C17H14ClFN2O2 and its molecular weight is 332.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Development of Fluorine-18-labeled 5-HT1A Antagonists

Researchers synthesized fluorinated derivatives of WAY 100635, a compound structurally related to "1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide", to explore their biological properties and potential use in medical imaging, particularly Positron Emission Tomography (PET) scans. The study found that these derivatives showed promise in assessing dynamic changes in serotonin levels, which is crucial for understanding various psychiatric and neurological disorders (Lang et al., 1999).

Synthesis and Antimicrobial Study of Fluoroquinolone-based 4-thiazolidinones

Another research avenue involves the synthesis of fluoroquinolone-based compounds, highlighting their potential antimicrobial activities. These studies suggest the chemical's structural framework could serve as a basis for developing new antibacterial and antifungal agents, addressing the need for novel treatments against resistant bacterial strains (Patel & Patel, 2010).

Synthesis and Cytotoxic Activity of Carboxamide Derivatives

Further research into carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which share a core structure with "this compound", showed potent cytotoxicity against certain cancer cell lines. This highlights the compound's potential as a lead for developing new anticancer drugs, offering hope for more effective therapies (Deady et al., 2005).

Novel Synthesis Techniques in Drug Discoveries

The telescoping process applied in synthesizing key intermediates for drug discoveries, including compounds related to "this compound", improved the efficiency of drug development processes. This research could streamline the production of new drugs, making it quicker and more cost-effective to bring new treatments to market (Nishimura & Saitoh, 2016).

Analgesic Activity of Pyrazoles and Triazoles

The study of new pyrazoles and triazoles bearing a quinazoline moiety, related to the core structure of "this compound", for their analgesic activity, demonstrates the compound's potential application in developing new pain management therapies. These findings could lead to the discovery of novel analgesics with improved efficacy and safety profiles (Saad, Osman, & Moustafa, 2011).

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied as a potential pharmaceutical .

Properties

IUPAC Name

1-(2-chloro-6-fluorobenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2/c1-20-16(22)14-9-10-5-2-3-8-13(10)21(14)17(23)15-11(18)6-4-7-12(15)19/h2-8,14H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDLPXMRGMBAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.